molecular formula C10H20O4 B8821058 1,4,8,11-Tetraoxacyclotetradecane CAS No. 295-40-9

1,4,8,11-Tetraoxacyclotetradecane

Cat. No.: B8821058
CAS No.: 295-40-9
M. Wt: 204.26 g/mol
InChI Key: PVDDBYSFGBWICV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4,8,11-Tetraoxacyclotetradecane is a 14-membered macrocyclic compound with the molecular formula C10H20O4 and a molecular weight of 204.26 g/mol . It belongs to the class of crown ethers, which are known for their ability to form stable complexes with various cations, particularly alkali and alkaline earth metal ions. The structure features four oxygen atoms within the macrocyclic ring, which act as electron donors for coordination. This compound is a solid at room temperature. Crown ethers of this type are primarily valued in research for their phase-transfer catalyst properties, enabling reactions between reagents in immiscible solvents (e.g., organic and aqueous phases). They are also fundamental in supramolecular chemistry for constructing molecular machines, sensors, and selective ion-transport systems. The specific size of its molecular cavity makes it a subject of interest for studying ion selectivity and binding affinity. This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

295-40-9

Molecular Formula

C10H20O4

Molecular Weight

204.26 g/mol

IUPAC Name

1,4,8,11-tetraoxacyclotetradecane

InChI

InChI=1S/C10H20O4/c1-3-11-7-9-13-5-2-6-14-10-8-12-4-1/h1-10H2

InChI Key

PVDDBYSFGBWICV-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCCCOCCOC1

Origin of Product

United States

Synthetic Strategies and Derivatization of the 14 Crown 4 Scaffold

Foundational Synthetic Methodologies for the Macrocyclic Ring System

The construction of the 14-crown-4 macrocycle relies on established principles of organic synthesis, adapted for the efficient formation of a cyclic polyether.

The primary approach to synthesizing the 14-crown-4 ring system is through a Williamson ether synthesis, a classic and reliable method for forming ether linkages. This process typically involves the reaction of a diol with a dihalide or a ditosylate under basic conditions. For 14-crown-4, a common strategy is the cyclization of an appropriate diol and ditosylate. exlibrisgroup.com

The key precursors for this synthesis are derived from smaller, readily available molecules. For instance, the necessary diols and di-leaving group compounds can be prepared through multi-step synthetic sequences. The efficiency of the final ring-closing step is often concentration-dependent, favoring high-dilution conditions to promote intramolecular cyclization over intermolecular polymerization.

Another powerful, though less traditional, method for forming such macrocycles is Ring-Closing Metathesis (RCM). wikipedia.orgorganic-chemistry.org This reaction utilizes ruthenium-based catalysts, such as Grubbs' catalyst, to form a carbon-carbon double bond within a precursor molecule containing two terminal alkenes, releasing ethylene (B1197577) as a byproduct. wikipedia.orgyoutube.com While more commonly used for creating carbocycles, RCM can be adapted for the synthesis of unsaturated crown ethers, which can subsequently be hydrogenated to yield the saturated macrocycle. The driving force for RCM is often the entropically favorable release of a small gaseous molecule like ethylene. organic-chemistry.org

Table 1: Comparison of Ring-Closing Methodologies

Method Key Reagents Primary Bond Formed Advantages Considerations
Williamson Ether Synthesis Diol, Dihalide/Ditosylate, Base C-O (Ether) Well-established, reliable Requires high dilution, potential for oligomerization

The yields of macrocyclization reactions can be significantly improved by employing a template-directed synthesis approach. northwestern.edu This strategy utilizes a metal cation to organize the precursor molecule(s) into a conformation that favors intramolecular cyclization. acs.org The cation, acting as a template, coordinates with the heteroatoms of the open-chain precursor, bringing the reactive ends into proximity and thus promoting the desired ring-closing reaction. nih.gov

For the synthesis of 14-crown-4, alkali metal cations are particularly effective templates. The size of the cation often dictates the size of the resulting crown ether ring. Given that 14-crown-4 has a cavity size well-suited for complexing the lithium ion (Li⁺), Li⁺ itself can serve as an effective template for its own host molecule's synthesis. u-tokyo.ac.jp The use of a template can reduce the need for high-dilution conditions by minimizing competing intermolecular reactions. nih.gov

Functionalization and Derivatization of 1,4,8,11-Tetraoxacyclotetradecane

The versatility of the 14-crown-4 scaffold is greatly expanded through its functionalization, allowing for the tuning of its properties, such as solubility, ion selectivity, and the ability to be incorporated into larger molecular systems.

Introducing functional groups onto the 14-crown-4 backbone can dramatically alter its complexation behavior and physical properties. One common strategy is to synthesize derivatives with substituents at the 6- and/or 13-positions of the ring. exlibrisgroup.com This is often achieved by starting with a substituted precursor, such as a substituted diol, which is then cyclized to form the functionalized crown ether. rsc.org

Derivatives with bulky substituents, like benzyl (B1604629) or dodecyl groups, have been synthesized to enhance selectivity for Li⁺ over other alkali metals such as Na⁺ and K⁺. rsc.org The bulky groups can sterically hinder the formation of 2:1 "sandwich" complexes, which are more common with larger cations. rsc.orgaiche.org Another approach involves attaching a side arm with an additional binding site, creating a "lariat ether," which can further stabilize the complex with a target cation. rsc.org For example, a diethylcarbamoylmethyl group has been introduced to provide an additional binding site with an affinity for Li⁺. rsc.org

The incorporation of chirality into the 14-crown-4 framework is crucial for applications in enantioselective recognition and catalysis. The stereoselective synthesis of chiral analogues can be achieved by using chiral building blocks derived from the "chiral pool," such as tartaric acid or carbohydrates. These chiral precursors are then incorporated into the macrocyclic ring through standard cyclization procedures.

An alternative approach is to perform an asymmetric reaction on a pre-existing, prochiral crown ether derivative. This often involves the use of a chiral auxiliary to direct the stereochemical outcome of a reaction at a specific site on the macrocycle. google.com The development of such stereoselective syntheses allows for the creation of enantiomerically pure crown ethers capable of distinguishing between chiral guest molecules.

To immobilize the ion-selective properties of 14-crown-4, derivatives bearing polymerizable functional groups can be synthesized. These "macro-monomers" can then be incorporated into polymers through various polymerization techniques. aiche.org A common method involves introducing a vinyl, acryloyl, or styrenyl group onto the crown ether scaffold. researchgate.net

For instance, 14-crown-4 derivatives terminated with hydroxyl groups can be reacted with allyl bromide, followed by epoxidation, to create an epoxy monomer. aiche.org This monomer can then be polymerized with diamines to form a cross-linked polymer resin containing the crown ether moiety. aiche.org These polymeric materials are of interest for applications such as ion-selective membranes, chromatographic stationary phases, and solid-phase extraction agents for targeted ion recovery. aiche.org

Table 2: Mentioned Chemical Compounds

Compound Name Synonym(s) Molecular Formula
This compound 14-Crown-4 C₁₀H₂₀O₄
Lithium ion Li⁺ Li
Sodium ion Na⁺ Na
Potassium ion K⁺ K
Ethylene Ethene C₂H₄
Grubbs' catalyst
Benzyl C₇H₇
Dodecyl C₁₂H₂₅
Diethylcarbamoylmethyl C₆H₁₂NO
Allyl bromide 3-Bromoprop-1-ene C₃H₅Br

Coordination Chemistry and Supramolecular Recognition

Principles of Cation Complexation by 1,4,8,11-Tetraoxacyclotetradecane

The ability of this compound to form stable complexes with cations is rooted in the principles of host-guest chemistry. The crown ether acts as the host, utilizing the lone pairs of electrons on its four oxygen atoms to coordinate with a guest cation. The stability and selectivity of the resulting complex are dictated by several factors, including the relative sizes of the cation and the crown ether's cavity, the charge density of the cation, and the nature of the solvent.

A defining feature of 14-crown-4 ethers is their remarkable selectivity for the lithium (Li⁺) ion over other alkali and alkaline earth metal ions. nih.govresearchgate.netresearchgate.netmedchemexpress.comdojindo.com This pronounced selectivity is primarily attributed to the principle of "best fit," where the ionic radius of Li⁺ is highly compatible with the cavity size of the this compound ring. researchgate.net Theoretical studies using density functional theory (DFT) have corroborated these findings, demonstrating that complexes with Li⁺ exhibit the greatest stability in aqueous solutions compared to those with sodium (Na⁺) and magnesium (Mg²⁺). nih.gov

The stability of these complexes is largely governed by electrostatic interactions between the positively charged cation and the electronegative oxygen donor atoms of the crown ether. nih.gov While the unsubstituted 14-crown-4 shows high Li⁺ selectivity, derivatives such as dibenzyl-14-crown-4 have been shown to be 200 times more selective for lithium over sodium or potassium. dojindo.com This enhancement highlights the influence of substituents on the electronic and conformational properties of the crown ether, further refining its binding affinity.

Crown Ether DerivativeGuest CationRelative Selectivity/StabilityReference
This compound (14-Crown-4)Li⁺High nih.govresearchgate.net
This compound (14-Crown-4)Na⁺Lower than Li⁺ nih.gov
This compound (14-Crown-4)Mg²⁺Lower than Li⁺ nih.gov
Dibenzyl-14-crown-4Li⁺ vs. Na⁺/K⁺~200 times more selective dojindo.com

The high selectivity of this compound for lithium has a distinct thermodynamic basis. researchgate.net The formation of a crown ether-cation complex is an equilibrium process, and its spontaneity is determined by the Gibbs free energy change (ΔG), which incorporates both enthalpy (ΔH) and entropy (ΔS) changes (ΔG = ΔH - TΔS).

Calorimetric and spectrophotometric studies have shown that the complexation process can be either enthalpy-driven or entropy-driven, depending on the specific crown ether, cation, and solvent system. researchgate.netrsc.org For the complexation of light lanthanides with various crown ethers, a compensatory relationship between ΔH and TΔS has been observed. researchgate.net In the case of 14-crown-4 and its derivatives with alkali and alkaline earth metals, the formation of stable complexes is often favored by a strongly negative (exothermic) enthalpy change, reflecting the strong electrostatic interactions. However, the entropy change, which is related to the desolvation of the ion and the conformational changes in the ligand upon complexation, also plays a crucial role. rsc.orgrsc.org For instance, flexible ligands must undergo significant rearrangement to achieve the optimal configuration for binding, which can have an entropic cost. rsc.org

SystemDriving ForceKey Thermodynamic FeaturesReference
Light Lanthanides with Crown EthersEnthalpy and/or EntropyCompensatory relationship between ΔH and TΔS. researchgate.net
Li⁺ with Hydrophilic Crown EthersEnthalpy FavoredStronger complexation stability compared to Mg²⁺ with more hydrophilic CEs. rsc.org
Mg²⁺ with Hydrophobic Crown EthersEntropy FavoredIncreased entropy term with improved hydrophobicity leads to stronger complexation. rsc.org

Complexation with Specific Metal Ions

The interaction of this compound has been studied with a variety of metal ions. However, the extent of research varies significantly across the periodic table, with a primary focus on ions that exhibit a high degree of complementarity with the ligand.

The coordination of this compound with alkali and alkaline earth metal ions is the most extensively studied aspect of its chemistry, largely due to its exceptional affinity for Li⁺. DFT studies on the interaction of 14-crown-4 with Li⁺, Na⁺, and Mg²⁺ have confirmed the superior stability of the lithium complex. nih.gov

X-ray diffraction studies of the LiSCN complex of a substituted 14-crown-4 revealed that the four oxygen atoms of the crown ether form the base of a square pyramidal geometry around the lithium ion. rsc.org This complexation requires a significant conformational rearrangement of the flexible ligand ring to orient the oxygen atoms for optimal binding. rsc.org This structural insight underscores the dynamic nature of the host-guest interaction. The development of derivatives like dibenzyl-14-crown-4 has been driven by the goal of enhancing this inherent selectivity for applications such as ion-selective electrodes. medchemexpress.comdojindo.com

The coordination chemistry of this compound with transition metal ions is not well-documented in scientific literature. Research into the complexation of 14-membered macrocycles with transition metals has overwhelmingly focused on the nitrogen-analogue, 1,4,8,11-tetraazacyclotetradecane (B1669387) (cyclam). nih.govnih.govresearchgate.netresearchgate.net Cyclam forms highly stable complexes with a wide range of transition metals, including chromium(III), nickel(II), copper(II), and palladium(II), and these complexes have been investigated for various applications. nih.govresearchgate.net The preference for the tetraaza macrocycle in transition metal chemistry is likely due to the nature of the nitrogen donor atoms, which are generally softer Lewis bases compared to the oxygen donors of the tetraoxa analogue, leading to more favorable interactions with the softer transition metal cations according to Hard-Soft Acid-Base (HSAB) theory. libretexts.org

Similar to the case with transition metals, there is a notable lack of specific research on the complexation of this compound with lanthanide and actinide ions. Studies on the interaction of f-block elements with crown ethers have typically employed larger macrocycles, such as 18-crown-6 (B118740) or 15-crown-5 (B104581), or have utilized different classes of ligands altogether, like diglycolamides (DGAs) or hydroxypyridinonates. researchgate.netrsc.orgosti.govnih.govacs.org The larger ionic radii of lanthanide and actinide ions generally require a larger ligand cavity for stable encapsulation than that provided by 14-crown-4. Consequently, the scientific focus has been on designing ligands with a better size match and more donor atoms to satisfy the higher coordination numbers typical for these elements.

Host-Guest Chemistry Beyond Metal Ions

While the complexation of metal ions by crown ethers is a widely studied phenomenon, the interaction of this compound with non-metallic species, such as organic cations and neutral molecules, presents an intriguing area of research. These interactions are governed by a variety of non-covalent forces, including hydrogen bonding, ion-dipole interactions, and van der Waals forces.

The recognition of organic cations by this compound is a key aspect of its supramolecular chemistry. The electron-rich cavity created by the oxygen atoms provides an ideal environment for binding positively charged organic species, particularly those capable of forming hydrogen bonds.

The primary driving force for the complexation of organic cations, such as alkylammonium ions, is the formation of hydrogen bonds between the acidic protons of the cation and the lone pairs of electrons on the oxygen atoms of the crown ether. The stability of these complexes is influenced by several factors, including the size and shape complementarity between the host and guest, the number of hydrogen bonds formed, and the solvent environment.

Research on various crown ethers has shown that the stability of the resulting complexes is highly dependent on the match between the cation size and the cavity size of the crown ether. For instance, 14-crown-4 ethers, including this compound, show a preference for smaller cations. libretexts.org While much of the research has focused on metal ions, the principles of size-dependent selectivity extend to organic cations as well.

The table below presents thermodynamic data for the complexation of ammonium (B1175870) and alkylammonium ions with different crown ethers. Although specific data for this compound is limited in the literature, the data for related crown ethers illustrates the general trends in binding affinity.

Crown EtherGuest CationSolventStability Constant (log K)
Dibenzo-18-crown-6Ammonium perchlorateAcetonitrile4.35
Dibenzo-21-crown-7Ammonium perchlorateAcetonitrile4.78
Dibenzo-24-crown-8Ammonium perchlorateAcetonitrile4.08
18-Crown-6tert-ButylammoniumMethanol4.25

The stability of these complexes is primarily governed by electrostatic interactions. nih.govresearchgate.net Modifications to the crown ether framework, such as the introduction of substituent groups, can further influence the binding selectivity and stability. rsc.org For example, the introduction of bulky subunits can create more specific binding pockets, enhancing the recognition of particular organic cations. rsc.org

The encapsulation of neutral molecules by this compound is a less explored but significant area of its host-guest chemistry. The interactions driving the formation of these complexes are typically weaker than those with charged species and rely on hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

Potential neutral guest molecules for this compound include small organic molecules with hydrogen bond donor capabilities, such as urea (B33335), thiourea (B124793), and their derivatives. The oxygen atoms of the crown ether can act as hydrogen bond acceptors for the N-H protons of these guests. The formation of stable complexes with neutral guests often requires a high degree of preorganization and complementarity between the host and guest.

While specific studies on the encapsulation of neutral molecules by this compound are not extensively reported, the broader field of supramolecular chemistry provides insights into such potential interactions. For example, urea and thiourea are known to form complexes with various metal and organic hosts through hydrogen bonding. mdpi.com The ability of these molecules to act as guests is well-documented in the context of anion recognition by modified urea and thiourea-based receptors, where the (thio)urea moiety engages in hydrogen bonding. researchgate.net

The table below outlines the potential for complexation between this compound and selected neutral molecules, based on established principles of molecular recognition.

Potential Neutral GuestKey Intermolecular Forces for Complexation
UreaHydrogen bonding between N-H of urea and O of crown ether
ThioureaHydrogen bonding between N-H of thiourea and O of crown ether
MalononitrileHydrogen bonding and dipole-dipole interactions

This table is illustrative and based on the general principles of host-guest chemistry, as direct experimental data for these specific complexes with this compound is not widely available.

The study of these neutral complexes is crucial for developing a comprehensive understanding of the host-guest chemistry of this compound and for expanding its applications in areas such as sensing, separation, and catalysis.

Structural and Conformational Analysis of 1,4,8,11 Tetraoxacyclotetradecane and Its Complexes

Conformational Preferences of the Macrocycle in Free and Complexed States

The conformation of 1,4,8,11-tetraoxacyclotetradecane can differ significantly between its free (uncomplexed) state and when it is coordinated to a metal ion. In the absence of a metal ion, the macrocycle tends to adopt a more collapsed or folded conformation to maximize intramolecular van der Waals interactions. Upon complexation, the macrocycle organizes around the metal ion, adopting a conformation that accommodates the preferred coordination geometry of the metal. This often results in a more open and symmetric arrangement of the donor oxygen atoms.

For the related tetraaza macrocycle, cyclam (1,4,8,11-tetraazacyclotetradecane), it is known that the free ligand can adopt a common conformation with the nitrogen atoms at the corners of a virtual rectangle. researchgate.net The conformational flexibility of these macrocycles is a key feature, allowing them to adapt to different metal ions and coordination environments. For instance, cyclam can adopt both planar (trans) and folded (cis) conformations in its metal complexes. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for investigating the conformational dynamics of macrocycles like this compound in solution. auremn.org.br By analyzing chemical shifts, coupling constants, and through-space interactions (e.g., Nuclear Overhauser Effect, NOE), it is possible to deduce the time-averaged conformation of the macrocycle. nih.gov

Variable temperature NMR studies can provide insights into the energetics of conformational equilibria. nih.gov At low temperatures, the interconversion between different conformers may become slow on the NMR timescale, allowing for the observation of distinct signals for each conformation. doi.org This enables the determination of the relative populations and the free energy barriers of interconversion. doi.org For example, in a study of lactones, low-temperature 1H and 13C NMR were used to identify and quantify different conformations. doi.org The application of advanced NMR techniques, such as the exact NOE (eNOE) method, can yield more precise distance information, leading to a more refined structural determination of flexible molecules in solution. nih.gov

The choice of solvent can also significantly influence the conformational preferences of macrocycles. nih.gov NMR studies in different solvents can reveal the role of solvent-solute interactions in stabilizing particular conformations.

Computational methods, such as molecular mechanics and quantum chemical calculations, are invaluable tools for exploring the conformational landscape of this compound. These methods can be used to calculate the potential energy surface (PES) of the macrocycle, identifying stable conformers (local minima) and the transition states that connect them. nih.gov

By performing conformational searches, it is possible to identify a range of low-energy structures for both the free macrocycle and its metal complexes. These calculations provide insights into the relative energies of different conformations and the barriers to conformational change. Theoretical calculations are often used in conjunction with experimental data, such as NMR or X-ray crystallography, to provide a more complete picture of the structural and dynamic properties of the system. For instance, computational modeling can help to assign experimentally observed spectroscopic features to specific conformations. auremn.org.brnih.gov

X-ray Crystallographic Studies of Metal-Ligand Complexes

The coordination geometry around a central metal ion is determined by the number and arrangement of the donor atoms from the ligand. wikipedia.org For a tetradentate macrocycle like this compound, the four oxygen atoms can coordinate to a metal ion in a variety of ways, leading to different coordination geometries.

Common coordination geometries for transition metal complexes include octahedral, tetrahedral, and square planar. libretexts.orglibretexts.org In complexes with this compound, the four oxygen atoms typically form the equatorial plane of the coordination sphere. Additional ligands, such as anions or solvent molecules, can then occupy the axial positions, resulting in a six-coordinate, often distorted octahedral, geometry. nih.govrsc.org The specific geometry adopted depends on the size and electronic properties of the metal ion. libretexts.org

For example, in a copper(II) complex of a modified tetraazacyclotetradecane, the copper ion is surrounded by the four nitrogen atoms of the macrocycle in a plane, with other ligands occupying the axial positions to form a distorted octahedral or square-pyramidal geometry. researchgate.netrsc.org Similarly, palladium(II) complexes with cyclam have been shown to exhibit square planar coordination of the palladium ion by the four nitrogen atoms. scilit.com

Table 1: Examples of Coordination Geometries in Related Macrocyclic Complexes

Metal IonMacrocycleCoordination NumberGeometry
Copper(II)Hexamethyl-tetraazacyclotetradecane5Distorted Square Pyramidal rsc.org
Chromium(III)Cyclam6Distorted Octahedral nih.gov
Palladium(II)Cyclam4Square Planar scilit.com

This table is illustrative and based on analogous tetraaza macrocycles.

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. These interactions can include hydrogen bonding, van der Waals forces, and, in the case of ionic compounds, electrostatic interactions. researchgate.net

In the crystal structures of metal complexes of this compound and its analogues, hydrogen bonding often plays a significant role in stabilizing the crystal lattice. nih.govnih.gov For instance, in complexes of tetraaza macrocycles, N-H groups of the macrocycle can act as hydrogen bond donors to counter-anions or solvent molecules present in the crystal structure. nih.govnih.gov These interactions can link the complex cations and anions into one-, two-, or three-dimensional networks. researchgate.netnih.gov

Advanced Applications in Chemical Systems

Applications in Selective Ion Separation and Extraction

The inherent ability of 1,4,8,11-tetraazacyclotetradecane (B1669387) (cyclam) and its functionalized derivatives to selectively encapsulate metal ions makes it a powerful tool in the separation and extraction of specific ions from complex mixtures. This selectivity is crucial in fields such as hydrometallurgy, waste remediation, and analytical chemistry.

Liquid-Liquid Extraction Methodologies

Liquid-liquid extraction is a widely used technique for the separation of metal ions, where a solute is partitioned between two immiscible liquid phases. libretexts.org The efficiency and selectivity of this method can be significantly enhanced by the use of specific extracting agents in the organic phase. libretexts.org Cyclam and its derivatives, when appropriately functionalized to increase their hydrophobicity, can act as highly selective extractants for metal ions.

The principle behind this application lies in the formation of a stable complex between the cyclam-based ligand in the organic phase and the target metal ion from the aqueous phase. The resulting metal-ligand complex is soluble in the organic phase, thus facilitating the transfer of the metal ion from the aqueous to the organic layer. The pH of the aqueous phase is a critical parameter that influences the extraction efficiency, as it affects the protonation state of the ligand and the stability of the metal complex. libretexts.org

Research has demonstrated the high selectivity of functionalized cyclam ligands. For instance, a cyclam derivative with a methylphosphonate (B1257008) pendant arm shows a remarkable selectivity for copper(II) ions over other divalent metal ions like zinc(II). researchgate.net The stability constant for the copper(II) complex is significantly higher, enabling its preferential extraction.

Solid-Phase Extraction and Membrane Transport Phenomena

Solid-phase extraction (SPE) offers a more efficient and environmentally friendly alternative to liquid-liquid extraction by adsorbing analytes onto a solid sorbent. nih.gov Cyclam can be immobilized onto solid supports, such as silica (B1680970) gel, polymers, or magnetic nanoparticles, to create highly selective SPE materials for the preconcentration and separation of heavy metal ions. rsc.orgresearchgate.net These functionalized sorbents can effectively capture target ions from various matrices, including environmental and biological samples. nih.govresearchgate.net The adsorbed ions can then be eluted using a suitable solvent. mdpi.com

The transport of ions across membranes is another area where cyclam derivatives have shown significant promise. By incorporating cyclam-based carriers into liquid membranes or polymer inclusion membranes, selective transport of specific ions can be achieved. This process mimics biological ion channels and is driven by a concentration gradient. bu.edulibretexts.org The selectivity of the transport is dictated by the specific interaction between the ion and the macrocyclic carrier. These membrane systems are being explored for applications in desalination, pollution control, and the recovery of valuable metals.

Role in Chemical Sensing and Biosensing Platforms

The selective binding properties of 1,4,8,11-tetraazacyclotetradecane are extensively utilized in the development of chemical sensors and biosensors. These devices are designed to detect and quantify specific ions or molecules with high accuracy and sensitivity.

Ion-Selective Electrode Development (e.g., for Li+ detection)

Ion-selective electrodes (ISEs) are potentiometric sensors that measure the activity of a specific ion in a solution. The core component of an ISE is a membrane that selectively interacts with the target ion. researchgate.net Derivatives of cyclam have been successfully used as ionophores in the membranes of ISEs for the detection of various ions. researchgate.net For instance, a PVC-based membrane incorporating a cyclam derivative has been developed for the selective detection of anionic surfactants. researchgate.net

While much of the research has focused on transition metals and anions, the principles can be adapted for the detection of alkali metals like lithium (Li+). The design of an ISE for lithium would involve a membrane containing a cyclam derivative with a cavity size and donor atoms optimized for Li+ binding. researchgate.netjlu.edu.cnelectrochemsci.org The potential difference measured between the ISE and a reference electrode would then correlate to the concentration of lithium ions in the sample. researchgate.net The performance of such an electrode is characterized by its linear range, detection limit, and selectivity over other potentially interfering ions like sodium and potassium. jlu.edu.cn

Optical and Electrochemical Sensing Mechanisms

Beyond potentiometry, cyclam derivatives are integrated into optical and other electrochemical sensing platforms. Optical sensors often rely on a change in fluorescence or color upon the binding of a target analyte. rsc.orgmdpi.com A fluorophore can be attached to the cyclam macrocycle, and the binding of a metal ion can modulate its photophysical properties through mechanisms like photoinduced electron transfer (PET). This change in the optical signal can be measured to quantify the analyte concentration. osti.gov

Electrochemical sensors, other than ISEs, can also be constructed using cyclam. These can include voltammetric or amperometric sensors where the binding of an analyte to a cyclam-modified electrode results in a measurable change in the electrochemical response. For example, the redox properties of a cyclam complex can be altered upon interaction with a target molecule, providing a basis for detection.

Catalytic Activity and Enantioselective Processes

Metal complexes of 1,4,8,11-tetraazacyclotetradecane and its derivatives have demonstrated significant catalytic activity in a variety of chemical transformations. The macrocyclic ligand stabilizes the metal center, allowing it to participate in catalytic cycles without decomposition.

Copper(II) complexes of N-benzoylated cyclam derivatives have been shown to act as effective catalysts for the oxidation of pyrocatechol (B87986) to o-quinone and for the hydrolysis of 4-nitrophenylphosphate. nih.gov Furthermore, rhodium(III) and ruthenium(III) complexes of cyclam have been identified as efficient electrocatalysts for the oxygen reduction reaction (ORR), a critical process in fuel cells. rsc.org These complexes show promise as alternatives to more expensive platinum-based catalysts. rsc.org

The development of enantioselective catalysis, where a catalyst directs a reaction to favor one enantiomer over the other, is a major goal in modern chemistry. The rigid framework of cyclam can be asymmetrically modified to create chiral ligands. researchgate.netrsc.org When complexed with a metal, these chiral cyclam derivatives can provide a chiral environment around the catalytic center, enabling enantioselective transformations. This is a key area of research for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.

Metal-Complex Catalysis Utilizing 14-Crown-4 Derivatives

The incorporation of 14-crown-4 and its derivatives into transition metal complexes has given rise to a class of catalysts with tunable reactivity. rsc.orgrsc.org The crown ether moiety can influence the catalytic process in several ways, including pre-organizing substrates, inducing local electric fields, and modifying the primary coordination sphere of the transition metal. rsc.org

Research has demonstrated that the stability of complexes between 14-crown-4 derivatives and metal ions is a key factor in their catalytic performance. researchgate.net For instance, density functional theory (DFT) modeling has shown that the stability of complexes with alkali and alkaline earth metal ions is primarily driven by electrostatic interactions. researchgate.netnih.gov Derivatives such as dibenzo-14-crown-4 (DB14C4) and 4,4,5,5-tetramethylbenzo-14-crown-4 (BC4H12-14C4) exhibit higher reactivity compared to the parent 14-crown-4. researchgate.netnih.gov Notably, complexes containing Li⁺ show the greatest stability in aqueous solutions. researchgate.netnih.gov This high selectivity for Li⁺ is attributed to the rigid structure of derivatives like DB14C4, which preorganizes the ligand for coordination. exlibrisgroup.com

One significant application of 14-crown-4 derivatives is in phase transfer catalysis. numberanalytics.com By encapsulating a metal cation, the crown ether facilitates the transfer of the associated anion into an organic phase, thereby enabling reactions that would otherwise be hindered by the insolubility of the reactants. numberanalytics.com

Table 1: Stability of 14-Crown-4 Derivative Complexes with Various Metal Ions This table is based on data from theoretical calculations and may not reflect all experimental conditions.

14-Crown-4 Derivative Metal Ion Interaction Strength Order Key Finding
1,8-dihydroxyl-4,4,5,5-tetramethylbenzo-14-crown-4 Li⁺, Na⁺, Mg²⁺ CE-Mg²⁺ > CE-Li⁺ > CE-Na⁺ Stability is mainly driven by electrostatics and induction. researchgate.net
BC4H12-14C4 Li⁺, Na⁺, Mg²⁺ Li⁺ complexes are most stable in aqueous solution. researchgate.netnih.gov Shows selective adsorption of Li⁺. researchgate.netnih.gov
DB14C4 Li⁺ High Preorganized for Li⁺ coordination due to its rigid structure. exlibrisgroup.com

Supramolecular Catalysis Principles

Supramolecular catalysis leverages non-covalent interactions to assemble a catalyst that can bind a substrate and facilitate a chemical transformation. northeastern.edu Crown ethers are excellent building blocks for such catalysts due to their well-defined host-guest chemistry. nih.govnumberanalytics.com A supramolecular catalyst typically consists of a binding unit for substrate recognition, a reactive unit for catalysis, and a spacer to connect them in a productive geometry. northeastern.edu

The fundamental principle involves the formation of a host-guest complex between the crown ether (host) and a specific ion or molecule (guest). numberanalytics.comnumberanalytics.com This complexation can enhance reaction rates and selectivity. numberanalytics.com For example, the binding of a metal cation within the 14-crown-4 cavity can activate a counter-ion or a substrate that is also part of the complex. This strategy has been employed in a variety of reactions, including ester cleavage and hydride transfer. northeastern.edu The ability of crown ethers to recognize and bind to ammonium (B1175870) ions also opens up applications in catalysis involving these species. numberanalytics.com

Integration in Advanced Materials and Polymer Science

The unique properties of 14-crown-4 have led to its incorporation into various advanced materials and polymers, imparting specific functionalities.

Macrocycle-Containing Polymers and Materials

Polymers functionalized with 14-crown-4 units have been synthesized for various applications. For instance, novel Schiff base type liquid crystalline polymers containing a dibenzo-14-crown-4 moiety have been prepared. researchgate.net These polymers exhibit liquid-crystal phases at elevated temperatures and their thermal properties, such as glass transition temperature (Tg) and melting temperature (Tm), can be tuned by altering the flexible spacer units in the polymer backbone. researchgate.net The molecular weights (Mn) of these polymers typically range from 13,000 to 24,000. researchgate.net

Another area of interest is the development of materials for selective ion extraction. acs.org 14-crown-4 ethers with different functional groups have been synthesized and tested for their potential in extracting lithium from natural brines using supercritical carbon dioxide. acs.org The solubility of these crown ethers in the supercritical fluid is a critical parameter, with a non-fluorinated derivative showing a high solubility of 0.30 mol/L at 60 °C and 205 bar. acs.org

Table 2: Properties of 14-Crown-4 Containing Polymers

Polymer Type Monomers Molecular Weight (Mn) Key Properties
Schiff base liquid crystalline polymer 4,4′-(alkylene dioyloxy)dibenzaldyhyde, cis/trans-diamino-dibenzo-14-crown-4 13,000 - 24,000 Exhibits liquid-crystal phases; thermal properties are tunable. researchgate.net
Per-fluorinated organic polymers with azo- and azomethine-based linkers Decafluorobiphenyl and hexafluorobenzene (B1203771) linkers 4,886 - 11,948 g/mol High thermal stability (350–500 °C) and enhanced hydrophobicity. researchgate.net

Role in Supramolecular Assemblies and Frameworks

Supramolecular chemistry provides a powerful platform for creating complex and functional architectures through non-covalent interactions. nih.gov 14-crown-4 and its derivatives can act as building blocks in the construction of such assemblies. nih.gov The self-assembly of these molecules is driven by interactions like hydrogen bonding and π-π stacking. numberanalytics.com

These crown ethers can be incorporated into more complex structures like metal-organic frameworks (MOFs) and other porous materials. acs.orgnih.gov For example, the use of crown ethers in conjunction with other molecular components can lead to the formation of crystalline hydrogen-bonding frameworks. nih.gov The size of the pores and channels within these frameworks can be controlled by the length of the linkers attached to the macrocycle. nih.gov Such materials have potential applications in gas storage, sensing, and catalysis. nih.gov The cohesion of these three-dimensional supramolecular frameworks can be based on stacking, hydrogen bonding, and in some cases, H₃O₂⁻ bridges. mdpi.comnih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations (e.g., DFT, Ab Initio)

Quantum chemical methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic characteristics and interaction capabilities of 14-crown-4.

DFT calculations, often using the B3LYP functional with a 6-31G* basis set, have been employed to explore the molecular and electronic structures of the 14-crown-4 macrocycle. researchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; for the series of crown-4 ethers, 14-crown-4 possesses a significant energy gap, suggesting a relatively stable and rigid structure compared to some analogues. researchgate.net

The nucleophilicity of the oxygen atoms, which is crucial for cation binding, has been investigated using Fukui functions. researchgate.net These calculations confirm that the oxygen atoms are the primary sites for electrophilic attack, quantifying their readiness to donate electron density to a guest cation. researchgate.net The introduction of substituents, such as phenyl rings, can alter the HOMO and LUMO energies, thereby tuning the reactivity of the macrocycle. researchgate.net

Table 1: Calculated Electronic Properties of Crown-4 Ethers (B3LYP/6-31G)* Note: This table presents comparative data from a study on a series of crown-4 ethers to contextualize the properties of 14C4.

Crown EtherHOMO (eV)LUMO (eV)Energy Gap (eV)
12-Crown-4 (B1663920)-7.511.809.31
13-Crown-4-7.431.719.14
14-Crown-4-7.291.618.90
15-Crown-4-7.321.638.95
16-Crown-4-7.211.558.76

A significant focus of computational studies has been to understand the high selectivity of 1,4,8,11-tetraoxacyclotetradecane for the lithium (Li⁺) cation. acs.org DFT calculations have been used to compute the binding energies (ΔE_b), binding enthalpies (ΔH_b), and Gibbs free energies (ΔG_b) for complexes of 14-crown-4 with various alkali metal ions, such as Li⁺ and Sodium (Na⁺). researchgate.net

These calculations consistently show that in the gas phase, the Li⁺/14-crown-4 complex is significantly more stable than the Na⁺/14-crown-4 complex. researchgate.net The less-symmetrical structure of 14-crown-4, compared to other crown ethers, allows it to adopt a conformation that is highly complementary to the small size of the Li⁺ ion, maximizing favorable electrostatic interactions. researchgate.netresearchgate.net Energy decomposition analysis reveals that electrostatic and induction (polarization) forces are the primary factors governing the stability of these host-guest complexes. researchgate.net The interaction energy is strongly correlated with the degree of non-bonded orbital interactions between the occupied sp-hybrid orbitals of the crown's oxygen atoms and the unoccupied 2s orbital of the guest cation. nih.gov

Table 2: Calculated Gas Phase Binding Energies for 14-Crown-4 Complexes (B3LYP/6-31G)*

ComplexBinding Energy (ΔE_b) (kcal/mol)Binding Enthalpy (ΔH_b) (kcal/mol)Gibbs Free Energy (ΔG_b) (kcal/mol)
Li⁺/14-Crown-4-67.93-66.97-56.92
Na⁺/14-Crown-4-49.33-48.51-38.65

*Data sourced from a DFT study on crown-4 ether selectivity. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of this compound, including its conformational flexibility and its interactions within a solvent environment.

While gas-phase calculations are fundamental, the behavior of crown ethers in solution is critical for practical applications. MD simulations using all-atom force fields and explicit solvent models are employed to calculate standard binding free energies in aqueous environments. researchgate.net These simulations can reveal how solvent molecules, like water, compete with the crown ether for coordination to the cation. For some crown ether complexes, the host can adopt a folded conformation around the cation, which helps to hinder direct interaction with the solvent. nih.gov This encapsulation is a key factor in how the macrocycle maintains its selective binding properties in solution.

This compound is a flexible macrocycle that can exist in multiple conformations. MD simulations can map the free-energy landscapes of the molecule, identifying the most stable conformers and the energy barriers between them. This conformational dynamism is essential for the binding process, as the macrocycle must rearrange itself to optimally accommodate a guest cation. The flexibility of the ether linkages allows the ring to pucker and fold, creating a three-dimensional cavity that is pre-organized for cation capture.

Advanced Modeling of Selectivity and Recognition

The remarkable selectivity of this compound for Li⁺ over other alkali metal ions is a classic example of molecular recognition. acs.org Computational models have been crucial in explaining the thermodynamic origin of this selectivity. acs.org By calculating the Gibbs free energies for cation exchange reactions, theorists can quantify the preference of the crown ether for one ion over another.

For the reaction: Na⁺(14-crown-4) + Li⁺ → Li⁺(14-crown-4) + Na⁺

The calculated Gibbs free energy is significantly negative, confirming the strong thermodynamic preference for Li⁺ binding. researchgate.net This high selectivity arises from a delicate balance of factors, including the match between the cation size and the cavity size of the most stable conformer, the high charge density of Li⁺, and the conformational penalty paid by the macrocycle upon binding. wikipedia.orglibretexts.org The ability of the 14-membered ring to encapsulate the small Li⁺ ion more effectively than the larger Na⁺ ion is a key structural determinant of its selectivity. researchgate.net

Future Perspectives and Emerging Research Directions

Innovations in Synthetic Methodologies and Scalability

The development of efficient and scalable synthetic routes is paramount for the widespread application of 1,4,8,11-tetraoxacyclotetradecane. Current research is focused on moving beyond traditional methods to more innovative and sustainable approaches.

Future synthetic strategies are expected to focus on high-yield, template-free cyclization reactions. The use of precisely designed acyclic precursors and advanced catalytic systems, including metal-free and organocatalytic methods, could significantly improve efficiency and reduce waste. Innovations may also arise from flow chemistry techniques, which offer better control over reaction parameters, leading to higher purity and scalability. The development of one-pot syntheses from readily available starting materials is another key area of exploration, aiming to streamline the production process and reduce the number of isolation and purification steps.

ParameterTraditional SynthesisEmerging Methodologies
Catalyst Often requires metal templatesFocus on template-free, organocatalytic, and enzymatic methods
Reaction Conditions High dilution, often harsh conditionsMilder reaction conditions, flow chemistry
Scalability LimitedPotential for large-scale, continuous production
Sustainability Generates significant wasteAims for atom economy and reduced solvent use

Novel Applications in Sustainable Chemistry and Environmental Remediation

The unique ion-binding capabilities of this compound make it a promising candidate for applications in sustainable chemistry and environmental remediation. Its ability to selectively complex with specific metal ions is a key feature driving this research.

In the realm of sustainable chemistry, this crown ether could be employed as a phase-transfer catalyst, facilitating reactions between immiscible phases and enhancing reaction rates and yields under greener conditions. numberanalytics.com This can lead to a reduction in the use of hazardous organic solvents. numberanalytics.com

For environmental remediation, research is anticipated to explore the use of this compound in the selective extraction and removal of toxic heavy metal ions from contaminated water sources. Functionalizing solid supports, such as polymers or silica (B1680970), with this macrocycle could lead to the development of highly effective and reusable materials for environmental cleanup.

Interdisciplinary Research with Nanoscience and Advanced Materials

The integration of this compound into the fields of nanoscience and advanced materials is a rapidly emerging area of interest. Its defined cavity size and coordination properties make it an ideal building block for creating novel functional materials.

Researchers are exploring the functionalization of nanoparticles with this compound to create targeted drug delivery systems or highly sensitive chemical sensors. The macrocycle's ability to encapsulate specific ions or small molecules can be harnessed to trigger the release of a payload or generate a detectable signal.

Computational Design and Prediction of Novel Macrocyclic Systems

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the discovery and development of new macrocyclic systems based on the this compound scaffold.

Density Functional Theory (DFT) and molecular dynamics (MD) simulations are being used to predict the binding affinities and selectivities of this crown ether for various guest ions. researchgate.netnih.gov These theoretical studies can provide valuable insights into the host-guest interactions and guide the design of new derivatives with enhanced properties. For instance, computational methods can be used to screen virtual libraries of modified macrocycles to identify candidates with improved performance for specific applications before their actual synthesis. researchgate.net

This in-silico approach not only saves time and resources but also allows for a deeper understanding of the fundamental principles governing the behavior of these complex systems. The synergy between computational prediction and experimental validation is expected to drive the rational design of the next generation of macrocyclic compounds with tailored functions.

Computational MethodApplication in this compound Research
Density Functional Theory (DFT) Prediction of binding energies and electronic structures of host-guest complexes. researchgate.net
Molecular Dynamics (MD) Simulation of ion transport and conformational changes of the macrocycle. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Development of models to predict the performance of new derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.